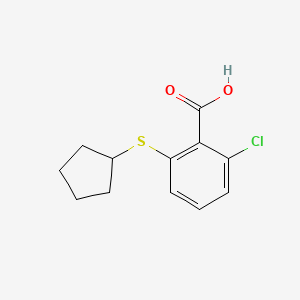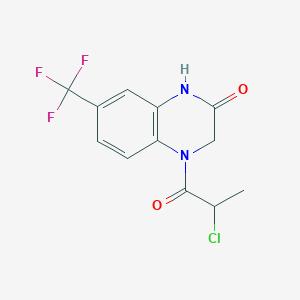
4-(2-chloropropanoyl)-7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one
Descripción general
Descripción
The compound “4-(2-chloropropanoyl)-7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one” is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a ring complex made up of a benzene ring and a pyrazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoxaline core, with a 2-chloropropanoyl group attached at the 4-position and a trifluoromethyl group at the 7-position .Chemical Reactions Analysis
Quinoxalines can participate in various chemical reactions, particularly electrophilic and nucleophilic substitutions, due to the presence of nitrogen atoms in the ring . The 2-chloropropanoyl and trifluoromethyl groups could also potentially undergo reactions depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinoxalines are generally stable compounds. The presence of the 2-chloropropanoyl and trifluoromethyl groups could influence properties such as polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : A study by Dobiáš et al. (2017) focused on the synthesis of 3-Acylmethylidene-3,4-dihydroquinoxalin-2(1H)-ones, including the compound , through cyclocondensation. They developed methodologies for regioselective synthesis and proposed mechanisms for the process, highlighting the compound's utility in synthetic chemistry (Dobiáš, Ondruš, Addová, & Boháč, 2017).
Crystallographic Characterization : Quintana et al. (2016) provided detailed X-ray diffraction data for a related compound, 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one. This work emphasizes the importance of crystallographic characterization in understanding the structural aspects of such compounds, which can be crucial for their application in material science and drug design (Quintana, Henao, Flórez, Puerto Galvis, & Kouznetsov, 2016).
Pharmaceutical Applications : Cui et al. (2017) investigated 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound structurally similar to the one , for its potential as an anticancer agent. Their study revealed significant inhibition of tumor growth in mice, highlighting the potential of such compounds in the development of novel cancer therapies (Cui, Jiang, Goto, Hsu, Li, Zhang, Wei, Yuan, Hamel, Morris-Natschke, Lee, & Xie, 2017).
Antimicrobial Activity : Hassanin and Ibrahim (2012) explored the antimicrobial properties of novel 4-hydroxyquinolin-2(1H)-ones, demonstrating the potential of such compounds in addressing bacterial and fungal infections. This indicates the broader application of quinoxalin-2(1H)-one derivatives in microbiological research and pharmaceutical development (Hassanin & Ibrahim, 2012).
Propiedades
IUPAC Name |
4-(2-chloropropanoyl)-7-(trifluoromethyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N2O2/c1-6(13)11(20)18-5-10(19)17-8-4-7(12(14,15)16)2-3-9(8)18/h2-4,6H,5H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBVRELPTVNQGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(=O)NC2=C1C=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol](/img/structure/B1453918.png)
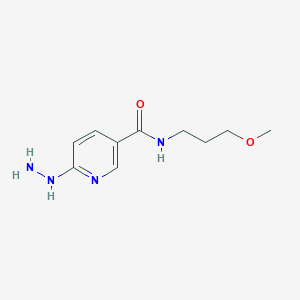
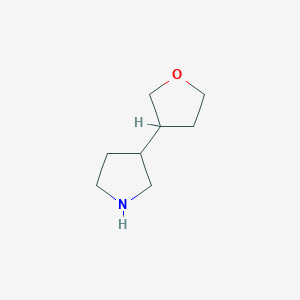
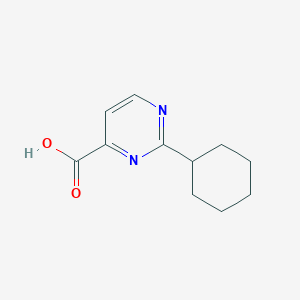
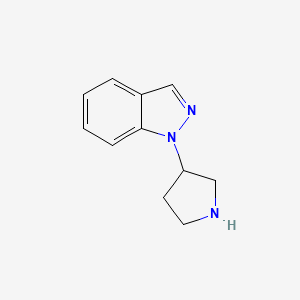
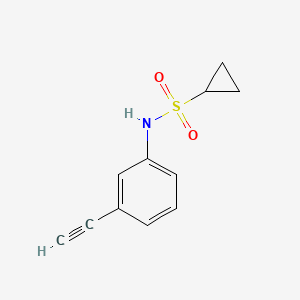
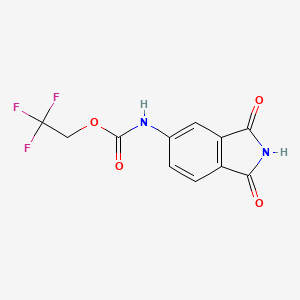
![{[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1453929.png)
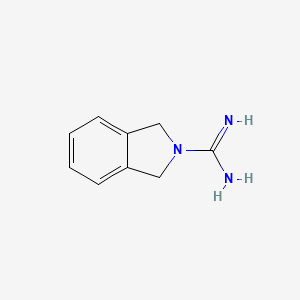
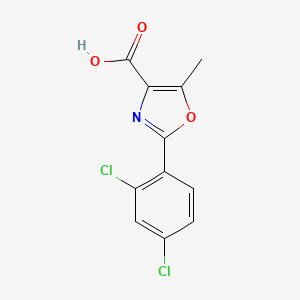
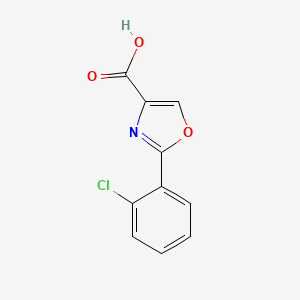
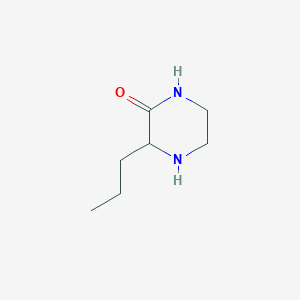
![methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B1453936.png)
